2-Chloropropane-1,1,1-D3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

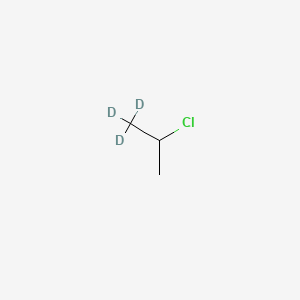

2-Chloropropane-1,1,1-D3, also known as 2-Chloropropane-d3, is a deuterated compound with the molecular formula C3H4ClD3 and a molecular weight of 81.56 g/mol . This compound is a stable isotope-labeled analog of 2-chloropropane, where the hydrogen atoms at the 1,1,1 positions are replaced by deuterium atoms.

Mécanisme D'action

Target of Action

2-Chloropropane-1,1,1-D3 is a chemical compound used in synthetic chemistry . . It is often used as a reference standard in chemical analysis .

Biochemical Pathways

As a stable isotope-labelled compound, it is often used in studies to trace the fate of similar non-labelled compounds in biochemical systems .

Result of Action

As a stable isotope-labelled compound, it can be used to study the behavior of similar non-labelled compounds in biological systems .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other reactive species, pH, temperature, and solvent can all affect the reactivity and stability of this compound .

Méthodes De Préparation

2-Chloropropane-1,1,1-D3 can be synthesized from 2-propanol-1,1,1-D3 through a chlorination reaction . The reaction typically involves the use of thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to ensure high yield and purity of the product.

Analyse Des Réactions Chimiques

2-Chloropropane-1,1,1-D3 undergoes several types of chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-). Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).

Elimination Reactions: It can undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium hydroxide (KOH) can lead to the formation of propene.

Radical Reactions: It can participate in free radical reactions, such as radical chlorination, where the chlorine atom is replaced by another radical species.

Applications De Recherche Scientifique

2-Chloropropane-1,1,1-D3 is used in various scientific research applications, including:

Chemistry: It is used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved in chemical reactions.

Biology: It is used in metabolic studies to trace the incorporation and transformation of compounds in biological systems.

Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

Comparaison Avec Des Composés Similaires

2-Chloropropane-1,1,1-D3 can be compared with other similar compounds such as:

1-Chloropropane: A positional isomer where the chlorine atom is attached to the first carbon atom instead of the second.

2-Chloropropane: The non-deuterated analog of this compound.

2-Bromopropane: A similar compound where the chlorine atom is replaced by a bromine atom.

2-Iodopropane: A similar compound where the chlorine atom is replaced by an iodine atom.

These comparisons highlight the unique properties of this compound, particularly its use as a stable isotope-labeled compound in various research applications.

Activité Biologique

2-Chloropropane-1,1,1-D3, also known as 2-chloro-1,1,1-trideuteriopropane, is a deuterated analog of 2-chloropropane. Its unique isotopic labeling makes it a valuable compound in various biological and chemical research applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential health effects, and relevant case studies.

- Molecular Formula: C3H7Cl (with deuterium substitution)

- Molecular Weight: 81.5592 g/mol

- CAS Number: 137832-55-4

The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules. The presence of the chlorine atom allows for potential nucleophilic substitution reactions and can influence enzyme activity through covalent bonding.

Key Mechanisms:

- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles in biological systems, potentially altering metabolic pathways.

- Enzyme Inhibition: By forming covalent bonds with active sites on enzymes, it may inhibit their function, affecting biochemical reactions.

Biological Activity and Health Effects

Research into the biological effects of chlorinated hydrocarbons like this compound suggests several areas of concern regarding toxicity and health impacts:

Cytotoxicity

Studies indicate that chlorinated compounds can exhibit cytotoxic effects. For instance:

- Case Study: A study demonstrated that exposure to chlorinated hydrocarbons resulted in decreased cell viability in cultured human cells due to induced oxidative stress and apoptosis .

Metabolic Effects

The metabolic pathways influenced by this compound can lead to alterations in cellular metabolism:

- Impact on Nutritional Value: Research has shown that exposure to certain chlorinated compounds can adversely affect the bio-accessibility of nutrients in food products .

Comparison of Biological Activities

| Compound | Cytotoxicity | Enzyme Inhibition | Metabolic Impact |

|---|---|---|---|

| This compound | Moderate | Yes | Alters nutrient absorption |

| 3-Chloropropane-1,2-diol | High | Yes | Affects amino acid levels |

| Dichloromethane | High | Yes | Disrupts metabolic pathways |

Case Studies

Several studies have investigated the biological activity of chlorinated hydrocarbons:

- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of various chlorinated compounds on human cell lines. Results indicated that this compound exhibited moderate cytotoxicity compared to more toxic analogs like dichloromethane .

- Metabolic Pathway Analysis : Research utilizing UHPLC-Q-Orbitrap HRMS-MS/MS techniques revealed that exposure to chlorinated compounds could significantly alter the metabolic profiles of digested foods. This study highlighted the potential for such compounds to disrupt normal metabolic processes .

Propriétés

IUPAC Name |

2-chloro-1,1,1-trideuteriopropane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7Cl/c1-3(2)4/h3H,1-2H3/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULYZAYCEDJDHCC-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

81.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.